Cas no 26108-53-2 (1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-)
26108-53-2 structure
Product Name:1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-
Numero CAS:26108-53-2
MF:C19H22N2O
MW:294.390784740448
CID:279938
PubChem ID:213313
Update Time:2025-04-19
1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-
- 1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one
- 3-(4-Phenyl-1-piperazinyl)propiophenone
- XLHRSIAQCNHEIG-UHFFFAOYSA-N
- CHEMBL2158794
- EN300-17989074
- SCHEMBL351997
- AKOS033464633
- 26108-53-2
- Z993668918
- DTXSID10180741
- 1-phenyl-4-(3-oxo-3-phenylpropyl)piperazine
- 1-Phenyl-3-(4-phenyl-piperazin-1-yl)-propan-1-one
- BDBM50393665
- Propiophenone, 3-(4-phenyl-1-piperazinyl)-
-
- Inchi: 1S/C19H22N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10H,11-16H2
- Chiave InChI: XLHRSIAQCNHEIG-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=CC=1)CCN1CCN(C2C=CC=CC=2)CC1
Proprietà calcolate
- Massa esatta: 294.17336
- Massa monoisotopica: 294.173213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 5
- Complessità: 337
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 23.6
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.105
- Punto di ebollizione: 461.6°Cat760mmHg
- Punto di infiammabilità: 199.9°C
- Indice di rifrazione: 1.582
- PSA: 23.55
1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-17989074-0.05g |
26108-53-2 | 90% | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-0.1g |
26108-53-2 | 90% | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-0.25g |
26108-53-2 | 90% | 0.25g |
$381.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-0.5g |
26108-53-2 | 90% | 0.5g |
$397.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-1g |
26108-53-2 | 90% | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-2.5g |
26108-53-2 | 90% | 2.5g |
$810.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-5g |
26108-53-2 | 90% | 5g |
$1199.0 | 2023-09-19 | ||
| Enamine | EN300-17989074-10g |
26108-53-2 | 90% | 10g |
$1778.0 | 2023-09-19 |
1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- Letteratura correlata
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
26108-53-2 (1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti